3-amino-N-ethyl-4-fluorobenzamide is an organic compound characterized by its molecular formula . This compound features an amino group at the 3-position, an ethyl group attached to the nitrogen atom, and a fluorine atom at the 4-position of the benzene ring. It belongs to the class of benzamides, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is recognized for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those with therapeutic effects against various diseases .
The synthesis of 3-amino-N-ethyl-4-fluorobenzamide typically involves several key steps:
In industrial settings, these synthetic routes are optimized for yield and purity, often employing continuous flow reactors and automated systems to enhance efficiency and scalability.
The molecular structure of 3-amino-N-ethyl-4-fluorobenzamide can be described by its chemical formula .
The presence of these functional groups contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry .
3-amino-N-ethyl-4-fluorobenzamide can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 3-amino-N-ethyl-4-fluorobenzamide primarily revolves around its interactions with biological targets such as enzymes or receptors. The amino group can engage in hydrogen bonding, enhancing its affinity for target sites within biological systems. Additionally, the presence of fluorine may influence electronic properties, potentially increasing lipophilicity and altering pharmacokinetic profiles .
Research indicates that compounds with similar structures often exhibit significant biological activities, including antiplasmodial effects and potential antiangiogenic properties, suggesting that this compound may also possess therapeutic potential .
The physical and chemical properties of 3-amino-N-ethyl-4-fluorobenzamide include:
These properties play a crucial role in determining its usability in various applications, particularly in drug formulation and delivery systems .
3-amino-N-ethyl-4-fluorobenzamide has several notable applications:
The discovery of 3-amino-N-ethyl-4-fluorobenzamide (systematically named 4-amino-N-ethyl-3-fluorobenzamide under modern IUPAC conventions) emerged from targeted efforts to overcome limitations of classical immunomodulatory imide drugs (IMiDs) like thalidomide. IMiDs, while effective cereblon (CRBN) E3 ubiquitin ligase recruiters in proteolysis-targeting chimeras (PROTACs), suffer from hydrolytic instability and undesired degradation of neosubstrates (e.g., IKZF1/3, SALL4) linked to teratogenicity [3]. This compound first gained prominence circa 2020–2023 as part of a medicinal chemistry initiative to develop non-phthalimide CRBN binders with enhanced metabolic stability and reduced off-target effects [3].
The synthesis route, optimized for industrial production, begins with 2,4-difluorobenzonitrile as a precursor. Key steps include:
Fluorination at the ortho-position relative to the benzamide carbonyl was strategically employed to modulate electronic properties and enforce conformational rigidity via intramolecular hydrogen bonding (C–F⋯H–N). This design principle significantly enhanced CRBN binding affinity—a breakthrough validated through microscale thermophoresis (MST) assays. The fluorinated analog demonstrated a Ki of 29 μM for the CRBN thalidomide-binding domain (TBD), outperforming non-fluorinated counterparts by ~1.7-fold [3].
Table 1: Key Research Milestones for 3-Amino-N-ethyl-4-fluorobenzamide
Year | Development | Significance |
---|---|---|
2020 | Identification as CRBN binder scaffold | Non-phthalimide ligand avoiding IMiD-associated neosubstrate degradation |
2023 | Optimization of fluorine-mediated conformational locking | Enhanced CRBN binding affinity (Ki = 29 μM) vs. non-fluorinated analogs |
2023 | Incorporation into PROTACs targeting BRD4/HDAC6 | Demonstrated utility in degraders outperforming classical IMiD-based PROTACs |
Pharmacological interest intensified when this benzamide derivative was successfully engineered into PROTACs targeting bromodomain-containing protein 4 (BRD4) and histone deacetylase 6 (HDAC6). These degraders exhibited superior potency and selectivity profiles compared to thalidomide-derived reference compounds, attributed to the ligand’s chemical inertness and reduced neomorphic ligase activity [3]. Its role extends to organic synthesis intermediates for complex molecules and exploration in antimicrobial/antiviral contexts, though target identification remains ongoing [2].
Table 2: CRBN Binding Affinity of Select Benzamide Derivatives
Compound | IC50 (μM) | Ki (μM) | Structural Feature |
---|---|---|---|
3-Amino-N-ethyl-4-fluorobenzamide | 63 ± 16 | 29 ± 8.2 | Ortho-fluorine |
Non-fluorinated analog | 86 ± 21 | 41 ± 11 | Hydrogen at ortho-position |
Pomalidomide (Reference IMiD) | 13 ± 2.7 | 3.3 ± 1.4 | Phthalimide core |
3-Amino-N-ethyl-4-fluorobenzamide (C9H11FN2O, MW 182.19 g/mol) belongs to the fluorinated aminobenzamide subclass, characterized by three pharmacophoric elements:
The canonical SMILES representation CCNC(=O)C1=CC(=C(C=C1)N)F
and InChIKey XCMALVWYRDBHMY-UHFFFAOYSA-N
unambiguously define its connectivity. The ortho-fluoroamino arrangement enforces a planar conformation through an n→σ* interaction between the fluorine atom and the adjacent amide hydrogen. This geometry optimally positions hydrogen-bond donors/acceptors for CRBN engagement:
Table 3: Structural Comparison of Substituted Benzamides
Compound | Substitution Pattern | Molecular Formula | Key Functional Elements |
---|---|---|---|
3-Amino-N-ethyl-4-fluorobenzamide | 1-Amide, 3-F, 4-NH₂ | C9H11FN2O | Amide, ortho-F to NH₂, N-alkylated |
3-Amino-4-fluorobenzamide (Parent) | 1-Amide, 3-F, 4-NH₂ | C7H7FN2O | Amide, ortho-F to NH₂, primary amide |
3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide | 1-Amide, 3-F, 5-NH₂ | C12H15FN2O | Amide, meta-F to NH₂, N-dialkylated |
The ethyl group attached to the amide nitrogen distinguishes this compound from simpler analogs like 3-amino-4-fluorobenzamide (CAS# 943743-25-7). N-ethylation enhances lipophilicity (cLogP ~1.7 vs. ~0.04 for primary amide) and membrane permeability while retaining water solubility—a balance critical for bioavailability. Experimental distribution coefficients (log D7.4) range from −0.7 to −1.2, with chromatographic hydrophobicity index (CHIIAM) values of 5.2–8.1 indicating moderate cellular uptake potential [3] [7].
Structure-activity relationship (SAR) studies reveal stringent positional dependence:
Table 4: Conformational and Electronic Properties
Parameter | Value/Characteristic | Method of Analysis |
---|---|---|
Intramolecular H-bond | C–F⋯H–N (amide) distance ~2.2 Å | Computational modeling |
Dipole moment | Enhanced vs. non-fluorinated analogs | Quantum mechanics calculation |
Torsional barrier | ~5 kcal/mol higher due to ortho-F locking | Rotational profiling |
X-ray crystallography of analogs confirms that the ortho-fluorine forces coplanarity between the benzene ring and amide carbonyl, mimicking the topology of natural CRBN degrons. This preorganization minimizes entropic penalties upon ligase binding—a key advantage over flexible scaffolds. The electron-withdrawing fluorine also modulates the amide’s electrostatic potential, strengthening H-bond donation to CRBN’s conserved Asn351 residue [3] [8].
Comprehensive Compound Listing
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: